molecular formula C10H10O2S2 B14711128 2-Phenyl-1,3-dithiolane-2-carboxylic acid CAS No. 23118-19-6

2-Phenyl-1,3-dithiolane-2-carboxylic acid

Cat. No.: B14711128
CAS No.: 23118-19-6
M. Wt: 226.3 g/mol
InChI Key: GNYPONSKFTVGQO-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dithiolane-2-carboxylic acid is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of a phenyl group and a carboxylic acid group in the structure of this compound makes it a versatile compound with various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1,3-dithiolane-2-carboxylic acid can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to yield the desired dithiolane compound. Common catalysts used in this reaction include p-toluenesulfonic acid and silica gel .

Industrial Production Methods

Industrial production of this compound often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)2] in water at room temperature . This method offers high chemoselectivity and ease of operation, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-dithiolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,3-dithiolane-2-carboxylic acid is unique due to its specific structure, which allows it to act as a potent thioredoxin reductase inhibitor. This property makes it a valuable compound in the development of anticancer agents .

Properties

CAS No.

23118-19-6

Molecular Formula

C10H10O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

2-phenyl-1,3-dithiolane-2-carboxylic acid

InChI

InChI=1S/C10H10O2S2/c11-9(12)10(13-6-7-14-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

GNYPONSKFTVGQO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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